molecular formula C24H26N2O8S2 B14707461 [(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) CAS No. 15314-32-6

[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B14707461
CAS No.: 15314-32-6
M. Wt: 534.6 g/mol
InChI Key: YVGXJOAFNCPNTC-UHFFFAOYSA-N
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Description

[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C24H22N2O6S2. It is characterized by the presence of a nitrophenyl group, an imino group, and two methylbenzenesulfonate groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the imino group can form hydrogen bonds with target molecules. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with polar environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) is unique due to the presence of the methylbenzenesulfonate groups, which provide distinct chemical properties such as enhanced solubility and reactivity compared to its analogs .

Properties

CAS No.

15314-32-6

Molecular Formula

C24H26N2O8S2

Molecular Weight

534.6 g/mol

IUPAC Name

2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]-3-nitroanilino]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C24H26N2O8S2/c1-19-6-10-23(11-7-19)35(29,30)33-16-14-25(21-4-3-5-22(18-21)26(27)28)15-17-34-36(31,32)24-12-8-20(2)9-13-24/h3-13,18H,14-17H2,1-2H3

InChI Key

YVGXJOAFNCPNTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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